4-(Pyrrolidin-1-YL)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

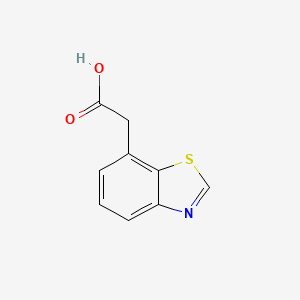

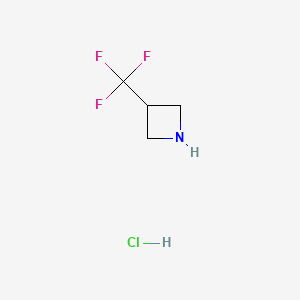

“4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound has been synthesized as a derivative of 4-(pyrrolidin-1-yl)benzonitrile .

Synthesis Analysis

The compound can be synthesized by reacting chalcones with guanidine hydrochloride . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

The CAS Number of “4-(Pyrrolidin-1-YL)pyrimidin-2-amine” is 1215986-09-6. Its molecular formula is C8H12N4 and it has a molecular weight of 164.21 .科学的研究の応用

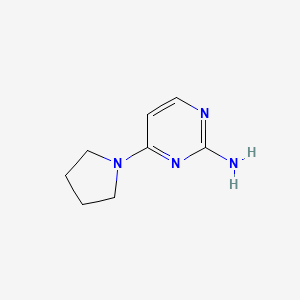

Synthesis Techniques : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines using reactions with (hetero)aromatic C-nucleophiles was developed. This synthesis involves N-(4,4-diethoxybutyl)pyrimidin-2-amine and trifluoroacetic acid, demonstrating a route to create structurally diverse pyrimidines (Smolobochkin et al., 2019).

Pharmaceutical Applications : The compound has been used in the design and synthesis of cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine emerged as a potent AChE inhibitor, showing potential in treating Alzheimer's disease (Mohamed et al., 2011).

Diabetes Treatment Research : A derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potential as a dipeptidyl peptidase IV inhibitor for treating type 2 diabetes. This compound demonstrated potency and selectivity, with high oral bioavailability (Ammirati et al., 2009).

Cancer Research : The compound has been involved in the development of JmjC histone N-methyl lysine demethylase inhibitors, targeting KDM4 and KDM5 demethylases. This application is significant in the context of cancer treatment, where epigenetic modifications play a crucial role (Bavetsias et al., 2016).

Histamine Receptor Research : Research on 2-aminopyrimidines as histamine H4 receptor ligands has been conducted, focusing on optimizing the potency and evaluating anti-inflammatory and antinociceptive activities. This is relevant for developing new treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

特性

IUPAC Name |

4-pyrrolidin-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(11-8)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQBPINQCZDQBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695348 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-YL)pyrimidin-2-amine | |

CAS RN |

1215986-09-6 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)